molecular formula C28H31N3O5 B2528859 1-(4-benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol oxalate CAS No. 852691-38-4

1-(4-benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol oxalate

Cat. No.: B2528859
CAS No.: 852691-38-4
M. Wt: 489.572
InChI Key: LPHMCFRNQUSLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol oxalate is a useful research compound. Its molecular formula is C28H31N3O5 and its molecular weight is 489.572. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Binding Mechanism

A study detailed the structural analysis of a compound similar to 1-(4-benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol oxalate, focusing on its binding mechanism with α1A-adrenoceptor. Using time-dependent density functional theory (TDDFT) calculations and molecular docking, the research provides insights into the compound's bioactivity against α1A-adrenoceptor, offering a foundation for drug design of highly selective antagonists with chirality (W. Xu et al., 2016).

Novel Derivatives Synthesis

Another study reports the synthesis of novel derivatives of a structure closely related to the compound of interest, showcasing the potential for creating compounds with significant bioactivity. This research emphasizes the synthesis process and the characterization of these novel compounds, contributing to the broader understanding of designing molecules for specific therapeutic applications (V. Guguloth, 2021).

PPARγ Agonist Optimization

Research into N-(2-Benzoylphenyl)-L-tyrosine PPARγ agonists includes the optimization of the phenyl alkyl ether moiety, relevant to the structural family of this compound. This study contributes to understanding how specific structural modifications can influence the efficacy and selectivity of PPARγ agonists, indicating the potential therapeutic applications of such compounds (J. Collins et al., 1998).

Catalytic Synthesis

A method utilizing silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst for the synthesis of 4H-pyran derivatives highlights an efficient approach to creating chemical structures with similarities to the compound . This research illustrates the versatility and reusability of certain catalysts in synthesizing complex organic molecules, potentially including derivatives of this compound (K. Niknam et al., 2013).

Antimicrobial and Anti-Proliferative Activities

The synthesis and evaluation of novel derivatives showing antimicrobial and anti-proliferative activities provide a direct application of compounds structurally related to this compound. This study demonstrates the potential of such compounds in treating various microbial infections and cancer, underscoring the importance of chemical synthesis in drug discovery and development (Aamal A. Al-Mutairi et al., 2019).

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-carbazol-9-ylpropan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O.C2H2O4/c30-22(19-28-16-14-27(15-17-28)18-21-8-2-1-3-9-21)20-29-25-12-6-4-10-23(25)24-11-5-7-13-26(24)29;3-1(4)2(5)6/h1-13,22,30H,14-20H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHMCFRNQUSLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.